2-(2-Chloropyrimidin-4-yl)propan-2-ol
Overview
Description
2-(2-Chloropyrimidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloropyrimidine moiety attached to a propan-2-ol group.
Preparation Methods
The synthesis of 2-(2-Chloropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2-chloropyrimidine with isopropanol under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
2-(2-Chloropyrimidin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The hydroxyl group in the propan-2-ol moiety can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction Reactions: The pyrimidine ring can undergo reduction reactions, often using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
2-(2-Chloropyrimidin-4-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The propan-2-ol group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
2-(2-Chloropyrimidin-4-yl)propan-2-ol can be compared with other chloropyrimidine derivatives, such as:
2,4-Dichloropyrimidine: This compound has two chlorine atoms on the pyrimidine ring and is used in similar applications, including the synthesis of pharmaceuticals and agrochemicals.
2-Chloropyrimidine: A simpler derivative with a single chlorine atom, used as an intermediate in organic synthesis.
2-Amino-4-chloropyrimidine: This compound contains an amino group in addition to the chlorine atom and is used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the chloropyrimidine ring with the functional properties of the propan-2-ol group, making it a versatile intermediate in various chemical and biological applications .
Properties
IUPAC Name |
2-(2-chloropyrimidin-4-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-9-6(8)10-5/h3-4,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZANYFTNLKQOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267358 | |
Record name | 2-Chloro-α,α-dimethyl-4-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312535-77-5 | |
Record name | 2-Chloro-α,α-dimethyl-4-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312535-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-α,α-dimethyl-4-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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